![molecular formula C19H18N4O3 B2999046 1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid CAS No. 1223888-31-0](/img/structure/B2999046.png)

1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

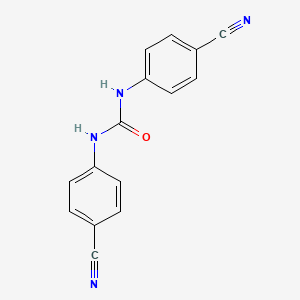

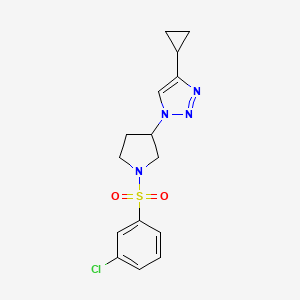

The compound “1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The 1,2,4-oxadiazole ring is attached to a phenyl group and a pyridin-2-yl group .

Synthesis Analysis

1,2,4-oxadiazoles have been synthesized by several research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered heterocyclic ring with an oxygen and two nitrogen atoms. They exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles are diverse and depend on the substituents present on the oxadiazole ring. Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary depending on the substituents present on the oxadiazole ring. For instance, substitution with different functional groups at the 2 and 5 positions of the oxadiazole ring typically lowers the melting and boiling points .Wissenschaftliche Forschungsanwendungen

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives have shown promise in agriculture. In a study, novel derivatives were synthesized and evaluated for their agricultural activities . Notably:

Drug Discovery

1,2,4-Oxadiazole derivatives have relevance in drug discovery. For instance, synthesized compounds were evaluated for their affinity to σ1 and σ2 receptors. Compound 37 exhibited high affinity and selectivity for the σ1 receptor .

Supramolecular Chemistry

While absent in nature, 1,2,3-triazoles (structurally related to 1,2,4-oxadiazoles) find broad applications in supramolecular chemistry. Their unique properties make them valuable in designing functional materials .

Anti-Cancer Activity

Although not directly related to the mentioned compound, derivatives of 1,3,4-oxadiazole have shown anti-cancer potential. Activation of the ETB receptor by endothelin-1 leads to apoptosis of cells, making it a target for cancer therapy .

Fluorescent Imaging

1,2,3-triazoles (again, structurally related) are used in fluorescent imaging. Their ability to bind to specific targets allows visualization of cellular processes .

Materials Science

1,2,3-triazoles also contribute to materials science. Their incorporation into polymers enhances material properties, such as mechanical strength and stability .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds containing a 1,2,4-oxadiazole moiety have been found to exhibit a wide range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, depending on the specific functional groups present in the molecule .

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions and resulting changes would depend on the nature of the target and the specific functional groups present in the compound .

Biochemical Pathways

1,2,4-oxadiazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . These could include pathways involved in cell signaling, metabolism, or gene expression, among others . The downstream effects would depend on the specific pathway and the nature of the compound’s interaction with its target .

Pharmacokinetics

The pharmacokinetic properties of a compound are influenced by various factors, including its chemical structure, solubility, and stability . The presence of the 1,2,4-oxadiazole moiety and other functional groups in the molecule could influence these properties .

Result of Action

Based on the known activities of 1,2,4-oxadiazole derivatives, the compound could potentially have effects such as inhibiting cell growth, inducing cell death, or modulating cell signaling .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules in the environment . The specific effects of these factors on the compound’s action would depend on the nature of the compound and its targets .

Eigenschaften

IUPAC Name |

1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c24-19(25)14-8-11-23(12-9-14)17-15(7-4-10-20-17)18-21-16(22-26-18)13-5-2-1-3-6-13/h1-7,10,14H,8-9,11-12H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHIZTLCYWGEKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2998963.png)

![3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2998965.png)

![1-(4-Tert-butylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2998967.png)

![1'-Oxospiro[cyclobutane-1,3'-isochromane]-4'-carboxylic acid](/img/structure/B2998978.png)

![9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2998979.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-(isopentylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2998981.png)

![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2998983.png)